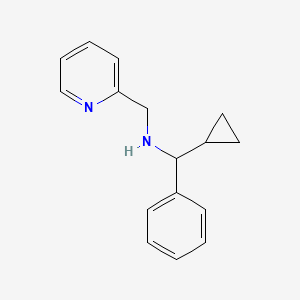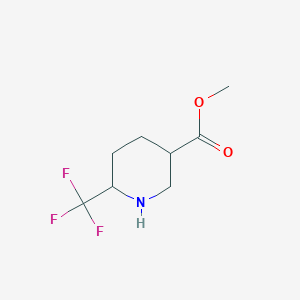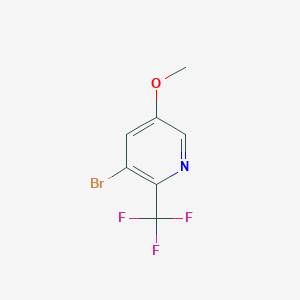
4-(5-propyl-1H-pyridin-2-ylidene)cyclohexa-2,5-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-propyl-1H-pyridin-2-ylidene)cyclohexa-2,5-dien-1-one is a chemical compound that belongs to the class of quinomethanes. Quinomethanes are a group of compounds formally derived from quinones by replacing one or both of the quinone oxygens with methylidene groups . This compound features a pyridine ring attached to a cyclohexadienone structure, making it an interesting subject for various chemical studies.
Vorbereitungsmethoden
The synthesis of 4-(5-propyl-1H-pyridin-2-ylidene)cyclohexa-2,5-dien-1-one typically involves the reaction of appropriate pyridine derivatives with cyclohexadienone precursors. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
4-(5-propyl-1H-pyridin-2-ylidene)cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(5-propyl-1H-pyridin-2-ylidene)cyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are studied to understand its potential biological activities.
Medicine: Research is conducted to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(5-propyl-1H-pyridin-2-ylidene)cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
4-(5-propyl-1H-pyridin-2-ylidene)cyclohexa-2,5-dien-1-one can be compared with other quinomethanes, such as:
4-(5-octyl-1H-pyridin-2-ylidene)cyclohexa-2,5-dien-1-one: Similar structure but with a longer alkyl chain.
4-(5-nitro-1H-pyridin-2-ylidene)cyclohexa-2,5-dien-1-one: Contains a nitro group instead of a propyl group.
The uniqueness of this compound lies in its specific substituents and their effects on the compound’s chemical and biological properties.
Eigenschaften
Molekularformel |
C14H15NO |
|---|---|
Molekulargewicht |
213.27 g/mol |
IUPAC-Name |
4-(5-propylpyridin-2-yl)phenol |
InChI |
InChI=1S/C14H15NO/c1-2-3-11-4-9-14(15-10-11)12-5-7-13(16)8-6-12/h4-10,16H,2-3H2,1H3 |
InChI-Schlüssel |
LYTDWHYSSGGFHO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CN=C(C=C1)C2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


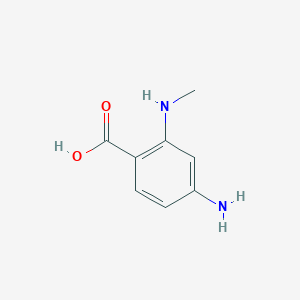
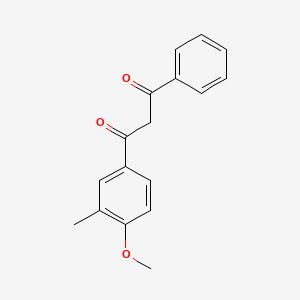
![4-chloro-2-(furan-2-yl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13880071.png)



